
Purine, 2-amino-6-(p-nitrobenzylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Purine, 2-amino-6-(p-nitrobenzylthio)-: is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 2-position and a p-nitrobenzylthio group at the 6-position of the purine ring. Purine derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Purine, 2-amino-6-(p-nitrobenzylthio)- typically involves the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with p-nitrobenzylthiol. This reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The amino group at the 2-position can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the p-nitrobenzylthio moiety can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position, where the p-nitrobenzylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Bases like sodium hydride or potassium carbonate are commonly used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the amino group.
Reduction: Amino derivatives resulting from the reduction of the nitro group.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Purine, 2-amino-6-(p-nitrobenzylthio)- is used as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in medicinal chemistry and drug development .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Medicine: The compound’s potential therapeutic applications include antiviral, anticancer, and antimicrobial activities. Its ability to inhibit specific enzymes and interfere with biological pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, Purine, 2-amino-6-(p-nitrobenzylthio)- can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
作用機序
The mechanism of action of Purine, 2-amino-6-(p-nitrobenzylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
2-Amino-6-(benzylthio)purine: Similar in structure but lacks the nitro group, which can affect its biological activity and chemical reactivity.
2-Amino-6-chloropurine: A precursor in the synthesis of Purine, 2-amino-6-(p-nitrobenzylthio)-, with different reactivity due to the presence of a chlorine atom.
6-Benzylthioguanine: Another purine derivative with a benzylthio group, used in different therapeutic applications.
Uniqueness: Purine, 2-amino-6-(p-nitrobenzylthio)- is unique due to the presence of both an amino group and a p-nitrobenzylthio group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
5069-64-7 |
|---|---|
分子式 |
C12H10N6O2S |
分子量 |
302.31 g/mol |
IUPAC名 |
6-[(4-nitrophenyl)methylsulfanyl]-7H-purin-2-amine |
InChI |
InChI=1S/C12H10N6O2S/c13-12-16-10-9(14-6-15-10)11(17-12)21-5-7-1-3-8(4-2-7)18(19)20/h1-4,6H,5H2,(H3,13,14,15,16,17) |
InChIキー |
BUJCBTLJYNRGFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CSC2=NC(=NC3=C2NC=N3)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)
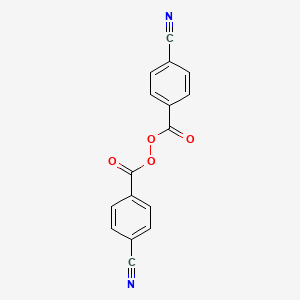


![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)
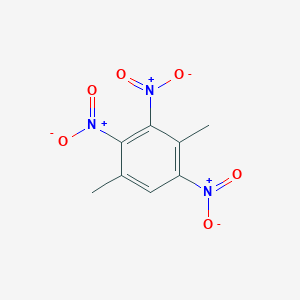
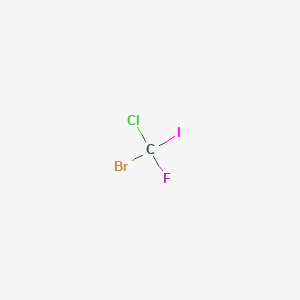

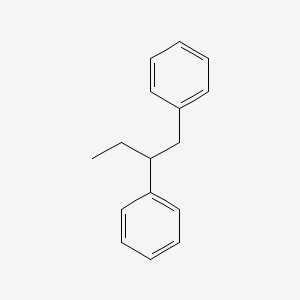
![Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14750386.png)
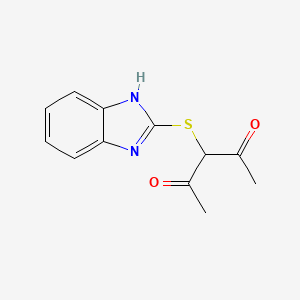
![3-[6-(7-Chloro-4-oxo-4H-1,3-benzothiazin-2-yl)-4-(methylsulfonyl)pyridin-2-yl]propanoic acid](/img/structure/B14750399.png)

